4-Cyclohexyl-2-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Cyclohexyl-2-methylphenol often involves complex reactions that include photochemical and acid-catalyzed rearrangements. For example, the synthesis of related cyclohexadienones through photochemical and acid-catalyzed processes showcases the intricate methods used to produce these compounds. These methods underscore the versatility and complexity of synthesizing phenolic compounds with cyclohexyl groups (Schultz & Antoulinakis, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Cyclohexyl-2-methylphenol has been elucidated through techniques such as X-ray crystallography. This has provided insight into their three-dimensional configuration, highlighting the cyclohexenone rings and their conformations. Studies have shown how these structures influence the chemical behavior and reactivity of these compounds (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-Cyclohexyl-2-methylphenol derivatives are diverse, ranging from radical cyclization reactions to reactions with nitrogen dioxide leading to various nitrocyclohexadienones. These reactions not only expand the utility of these compounds but also contribute to a deeper understanding of their chemical properties (Hartshorn et al., 1983).
Physical Properties Analysis
The physical properties of 4-Cyclohexyl-2-methylphenol and its derivatives, such as thermal stability and solubility, have been studied to determine their suitability for various applications. These properties are crucial for their use in industrial applications, where stability under different conditions is necessary (Kaya & Yildirim, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with different chemical agents, define the applications of 4-Cyclohexyl-2-methylphenol derivatives. Studies focusing on their reactivity, such as those involving palladium-catalyzed cross-coupling reactions, offer insights into their potential as intermediates in organic synthesis (Yang et al., 2013).
Scientific Research Applications
Organic Synthesis : 4-Cyclohexyl-2-methylphenol has been used in alkylation reactions. For example, it was obtained in high yield by alkylation of p-cresol with cyclohexene, indicating its potential in organic synthesis (Saha, Mosihuzzaman, & Saha, 1996).
Environmental Monitoring : In the context of environmental monitoring, a polyaniline/carbon nanotube-based electrochemical sensor was developed for the determination of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and its main transformation product, 4-Cyclohexyl-2-methylphenol. This indicates its relevance in monitoring environmental degradation of certain compounds (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).
Bioremediation : A study demonstrated the use of a consortium of microorganisms for the removal of 4-Nonylphenol, a structurally related compound, from water. This suggests the potential of bioremediation techniques in handling compounds like 4-Cyclohexyl-2-methylphenol (López-Pacheco et al., 2019).
Biochemical Research : In biochemical research, the study of the metabolic pathway for the degradation of 4-Nonylphenol by Sphingomonas xenophaga Bayram offers insights that could be applicable to the study of compounds like 4-Cyclohexyl-2-methylphenol (Gabriel et al., 2005).
Catalysis : 4-Cyclohexyl-2-methylphenol and related compounds have been investigated in catalysis, such as in the oxidation of cyclohexane, highlighting their potential as components in catalytic processes (Kishore & Kumar, 2007).
Toxicity Studies : The compound's derivatives have been studied for their toxic effects in rat hepatocytes, indicating its relevance in toxicity and safety research (Bolton, Valerio, & Thompson, 1992).
properties
IUPAC Name |
4-cyclohexyl-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLFFKWGMUSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992604 | |
Record name | 4-Cyclohexyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-2-methylphenol | |
CAS RN |
71902-26-6 | |
Record name | Phenol, cyclohexyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, cyclohexyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Cyclohexyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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